N-(3-Bromo-4-methylphenyl)-1,3-propanesultam

Description

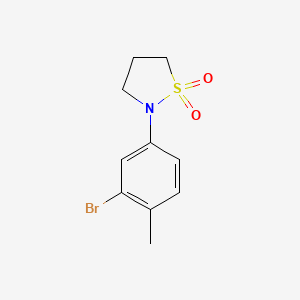

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam is a sultam derivative characterized by a 1,3-propanesultam backbone substituted with a 3-bromo-4-methylphenyl group. Sultams (cyclic sulfonamides) are pivotal in medicinal chemistry due to their stability, bioisosteric properties, and utility as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(7-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCOLWWSHFHOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam typically involves the bromination of a precursor compound followed by the introduction of the sultam group. One common method involves the bromination of 4-methylphenyl using bromine or a brominating agent under controlled conditions to yield 3-bromo-4-methylphenyl. This intermediate is then reacted with 1,3-propanesultam under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by sultam formation. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts or bases.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-methylphenyl)-1,3-propanesultam exerts its effects involves interactions with specific molecular targets. The bromine atom and sultam group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(3-Bromo-4-methylphenyl)-1,3-propanesultam with key analogs based on substituent patterns, synthesis routes, and applications:

Research Findings and Data Gaps

- Structural Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, making these compounds reactive intermediates. Methyl and methoxy groups improve solubility but may reduce metabolic stability .

- Data Limitations : Exact melting points, solubility, and spectroscopic data (e.g., NMR, HRMS) for this compound are absent in the evidence. These properties can be extrapolated from analogs, but experimental validation is needed.

Biological Activity

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a brominated aromatic ring and a sulfonamide group, which are known to influence its biological interactions.

The biological activity of this compound can be attributed to its ability to form macromolecular complexes with biomolecules. Similar compounds have shown interactions with DNA and proteins, suggesting that this compound may also exhibit such behavior. For instance, 1,3-propanesultone has been reported to create in vitro complexes with DNA and RNA, which may lead to alterations in genetic material and subsequent mutagenesis or tumorigenesis .

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. In vitro studies have demonstrated that these compounds can enhance the penetration of DNA into tumor cells, potentially leading to increased cytotoxicity against cancer cells .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cell lines treated with this compound:

These results indicate a moderate level of cytotoxicity, suggesting potential for further development as an anticancer agent.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve the compound's ability to interfere with DNA replication in rapidly dividing cells .

Case Study 2: Mechanistic Insights from Molecular Docking Studies

Molecular docking studies indicate that this compound binds effectively to specific targets involved in cell proliferation pathways. This suggests a potential mechanism by which the compound exerts its biological effects .

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicology studies indicate that high doses may lead to adverse effects on liver function and hematological parameters. Continuous monitoring and further studies are necessary to establish a safe therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.